molecular formula C21H15Cl4NO5 B15151377 3,3-dimethyl-2-oxobutyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

3,3-dimethyl-2-oxobutyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B15151377
M. Wt: 503.2 g/mol
InChI Key: CLNDZDOEAXXQFM-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including a dimethyl-oxobutyl group, a tetrachloro-dioxoisoindolyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3,3-dimethyl-2-oxobutyric acid with 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also includes purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tetrachloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-DIMETHYL-2-OXOBUTYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOATE
  • N-(3-(3,3-DIMETHYL-2-OXOBUTYL)-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)BENZAMIDE

Uniqueness

Compared to similar compounds, 3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its tetrachloro-dioxoisoindolyl group, in particular, provides unique properties that are not found in other related compounds.

Properties

Molecular Formula

C21H15Cl4NO5

Molecular Weight

503.2 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C21H15Cl4NO5/c1-21(2,3)11(27)8-31-20(30)9-6-4-5-7-10(9)26-18(28)12-13(19(26)29)15(23)17(25)16(24)14(12)22/h4-7H,8H2,1-3H3

InChI Key

CLNDZDOEAXXQFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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